![molecular formula C18H12F3N7OS B2590843 N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide CAS No. 902041-91-2](/img/structure/B2590843.png)

N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

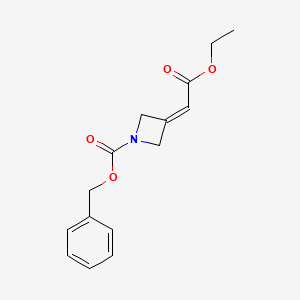

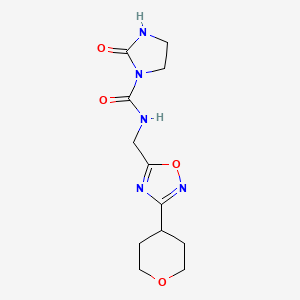

“N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes . The compound also contains a trifluoromethyl group and a tetrazole group, both of which are common in medicinal chemistry due to their bioactivity.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoxaline core is a bicyclic structure containing two nitrogen atoms . The trifluoromethyl group would add electron-withdrawing character, and the tetrazole group is a five-membered ring containing four nitrogen atoms.科学的研究の応用

Neuroprotection and Cerebral Ischemia

Quinoxaline derivatives, such as NBQX, have been identified as potent inhibitors of non-NMDA glutamate receptors, offering neuroprotective effects against cerebral ischemia. NBQX selectively inhibits the quisqualate subtype of the glutamate receptor, demonstrating protective abilities even when administered hours after an ischemic challenge, highlighting its potential in treating ischemic brain injuries (Sheardown et al., 1990).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-based compounds have shown significant antimicrobial and antiprotozoal activities. A study on quinoxaline-oxadiazole hybrids revealed their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting these compounds as potential treatments for infectious diseases (Patel et al., 2017).

Anticancer Activity

Quinoxaline derivatives have been investigated for their efficacy in inhibiting cancer cell viability and proliferation. A series of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides showed significant inhibitory action on HCT-116 and MCF-7 cancer cell lines, with certain compounds exhibiting high inhibitory potency. These findings underscore the potential of quinoxaline compounds in cancer therapy, particularly through the mechanism of inhibiting human thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells (El Rayes et al., 2022).

Antimalarial and COVID-19 Research

Sulfonamide derivatives of quinoxaline have been studied for their antimalarial properties and potential applicability against COVID-19. Theoretical investigations and molecular docking studies have shown that these compounds exhibit strong antimalarial activity and could potentially interact with COVID-19 related proteins, suggesting a versatile therapeutic potential against infectious diseases (Fahim & Ismael, 2021).

作用機序

将来の方向性

特性

IUPAC Name |

N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N7OS/c19-18(20,21)12-3-1-2-4-15(12)28-17(25-26-27-28)30-10-16(29)24-11-5-6-13-14(9-11)23-8-7-22-13/h1-9H,10H2,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXNPGBPMBIDDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((4,5-dihydronaphtho[1,2-d]thiazol-2-yl)carbamothioyl)benzamide](/img/structure/B2590766.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] (3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2590770.png)

![3-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2590773.png)

![N-[[1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropyl]methyl]but-2-ynamide](/img/structure/B2590777.png)

![methyl (2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxylate](/img/structure/B2590780.png)

![7-bromo-1-methyl-5-(4-(trifluoromethoxy)phenyl)-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B2590782.png)

![1,4,9-Trioxa-12-azadispiro[4.2.58.25]pentadecane](/img/structure/B2590783.png)